molecular formula C15H21N5O4 B153518 tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate CAS No. 309947-86-2

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

Cat. No.: B153518
CAS No.: 309947-86-2
M. Wt: 335.36 g/mol
InChI Key: WNOSWAQZBWMIGM-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate: is a chemical compound with the molecular formula C15H21N5O4 and a molecular weight of 335.36 g/mol . It is also known by its IUPAC name, di(tert-butyl) 7H-purin-6-ylimidodicarbonate . This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is often used in organic synthesis and research.

Preparation Methods

The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate involves multiple steps. One common method includes the reaction of purine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate include:

The uniqueness of this compound lies in its specific structure, which combines the protective Boc groups with the purine scaffold, making it particularly useful in the synthesis of purine-based compounds.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOSWAQZBWMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440896
Record name Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309947-86-2
Record name Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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